2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
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Overview
Description
2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide: is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a diazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves multiple steps. One common method includes the Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium chlorides. This reaction is catalyzed by a tert-leucine derived thiourea as a hydrogen-bond donor catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and toluene, which are distilled over benzophenone ketyl under nitrogen .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group.
Reduction: Reduction reactions can target the phthalazin-2-ium ring, potentially converting it to a dihydrophthalazine derivative.
Substitution: Substitution reactions can occur at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dihydrophthalazine derivatives.
Substitution: Products will vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various bioactive molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules .
Medicine: Its derivatives have shown activity against antibiotic-resistant strains of bacteria .
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action for 2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide involves its interaction with specific molecular targets. The compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved often include the inhibition of key metabolic enzymes, leading to a disruption of cellular processes in target organisms.
Comparison with Similar Compounds
- 2-(2-Oxo-2-(4-propionylanilino)ethyl)phthalazin-2-ium iodide
- Dihydrophthalazine derivatives
- Phthalazone derivatives
Uniqueness: What sets 2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide apart from similar compounds is its ethoxycarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex bioactive molecules and materials with specialized functions .
Properties
CAS No. |
522629-53-4 |
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Molecular Formula |
C19H18IN3O3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
ethyl 4-[(2-phthalazin-2-ium-2-ylacetyl)amino]benzoate;iodide |
InChI |
InChI=1S/C19H17N3O3.HI/c1-2-25-19(24)14-7-9-17(10-8-14)21-18(23)13-22-12-16-6-4-3-5-15(16)11-20-22;/h3-12H,2,13H2,1H3;1H |
InChI Key |
ZEPMSRMNBVZSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
Origin of Product |
United States |
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